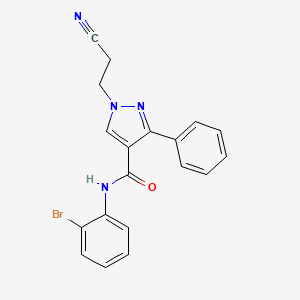![molecular formula C16H17NO4 B5185767 4-[(1,3-benzodioxol-5-ylamino)methyl]-2-ethoxyphenol](/img/structure/B5185767.png)
4-[(1,3-benzodioxol-5-ylamino)methyl]-2-ethoxyphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(1,3-benzodioxol-5-ylamino)methyl]-2-ethoxyphenol, also known as AG1478, is a small molecule inhibitor that targets the epidermal growth factor receptor (EGFR) tyrosine kinase domain. EGFR is a transmembrane receptor that plays a crucial role in cell proliferation, differentiation, and survival. Overexpression or mutation of EGFR has been linked to various types of cancer, making it an attractive target for cancer therapy. AG1478 has been extensively studied for its potential use in cancer treatment.
Mécanisme D'action
4-[(1,3-benzodioxol-5-ylamino)methyl]-2-ethoxyphenol works by binding to the ATP-binding site of the EGFR tyrosine kinase domain, thereby inhibiting its activity. This prevents downstream signaling pathways that are involved in cell proliferation, differentiation, and survival.
Biochemical and Physiological Effects:
4-[(1,3-benzodioxol-5-ylamino)methyl]-2-ethoxyphenol has been shown to induce apoptosis (programmed cell death) in cancer cells, as well as inhibit cell migration and invasion. It has also been shown to inhibit angiogenesis (the formation of new blood vessels), which is important for tumor growth and metastasis. In addition, 4-[(1,3-benzodioxol-5-ylamino)methyl]-2-ethoxyphenol has been shown to improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 4-[(1,3-benzodioxol-5-ylamino)methyl]-2-ethoxyphenol is its high specificity for EGFR, which makes it a useful tool for studying the role of EGFR in cancer and other diseases. However, one limitation is its relatively low potency compared to other EGFR inhibitors, which may require higher concentrations for effective inhibition.
Orientations Futures
Further research is needed to fully understand the potential of 4-[(1,3-benzodioxol-5-ylamino)methyl]-2-ethoxyphenol in cancer treatment and other diseases. Some possible future directions include:
1. Combination therapy: 4-[(1,3-benzodioxol-5-ylamino)methyl]-2-ethoxyphenol may be used in combination with other drugs to enhance its efficacy and reduce the risk of drug resistance.
2. New synthesis methods: New methods for synthesizing 4-[(1,3-benzodioxol-5-ylamino)methyl]-2-ethoxyphenol may be developed to improve its potency and reduce its cost.
3. Novel applications: 4-[(1,3-benzodioxol-5-ylamino)methyl]-2-ethoxyphenol may be studied for its potential use in other diseases, such as Parkinson's disease and multiple sclerosis.
4. Drug delivery systems: New drug delivery systems may be developed to improve the bioavailability and efficacy of 4-[(1,3-benzodioxol-5-ylamino)methyl]-2-ethoxyphenol.
Méthodes De Synthèse
4-[(1,3-benzodioxol-5-ylamino)methyl]-2-ethoxyphenol can be synthesized using various methods, including the reaction of 4-bromo-2-ethoxyphenol with 3,4-methylenedioxybenzylamine, followed by reduction with sodium borohydride. Another method involves the reaction of 4-chloro-2-ethoxyphenol with 3,4-methylenedioxybenzylamine, followed by reduction with lithium aluminum hydride.
Applications De Recherche Scientifique
4-[(1,3-benzodioxol-5-ylamino)methyl]-2-ethoxyphenol has been widely used in scientific research to study the role of EGFR in cancer and other diseases. It has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast, lung, and colon cancer. 4-[(1,3-benzodioxol-5-ylamino)methyl]-2-ethoxyphenol has also been studied for its potential use in treating Alzheimer's disease, as EGFR has been implicated in the pathogenesis of this disease.
Propriétés
IUPAC Name |
4-[(1,3-benzodioxol-5-ylamino)methyl]-2-ethoxyphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4/c1-2-19-15-7-11(3-5-13(15)18)9-17-12-4-6-14-16(8-12)21-10-20-14/h3-8,17-18H,2,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVUBMDJFBPMODF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CNC2=CC3=C(C=C2)OCO3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(1,3-Benzodioxol-5-ylamino)methyl]-2-ethoxyphenol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-{3-[5-(2-cyclohexylethyl)-1,3,4-oxadiazol-2-yl]propanoyl}-1-piperazinyl)pyrimidine](/img/structure/B5185694.png)
![N-({[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-3,4-dimethylbenzamide](/img/structure/B5185701.png)
![N-isobutyl-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-1H-indole-2-carboxamide](/img/structure/B5185718.png)

![1-[7-(2-furyl)-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl]-2,5-pyrrolidinedione](/img/structure/B5185727.png)
![2-hydroxy-5-[2-(3-hydroxy-6-methyl-2-pyridinyl)ethyl]benzenesulfonic acid](/img/structure/B5185728.png)
![1-{4-[5-(1-adamantyl)-1H-1,2,3-triazol-1-yl]phenyl}ethanone](/img/structure/B5185729.png)
![1-{[4-chloro-3-(1-pyrrolidinylcarbonyl)phenyl]sulfonyl}piperidine](/img/structure/B5185739.png)
![3-{[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-[(2-phenylethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5185746.png)
![ethyl 1-[(5-bromo-3-pyridinyl)carbonyl]-2-oxo-4-phenyl-3-pyrrolidinecarboxylate](/img/structure/B5185752.png)
![N-(2-{[2-(cyclohexylamino)-2-oxoethyl]thio}-1,3-benzothiazol-6-yl)-4-nitrobenzamide](/img/structure/B5185760.png)
![3-{[2-(4-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 3-fluorobenzoate](/img/structure/B5185766.png)
![N-[4-(5-ethyl-1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-4-propoxybenzamide](/img/structure/B5185775.png)
![N~1~-1,3-benzodioxol-5-yl-N~2~-(3-chloro-2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5185777.png)